An In-Depth Technical Guide to (2-Methyl-2H-indazol-6-yl)boronic acid (CAS: 1001907-57-8): A Strategic Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to (2-Methyl-2H-indazol-6-yl)boronic acid (CAS: 1001907-57-8): A Strategic Building Block in Modern Medicinal Chemistry
This guide provides an in-depth technical overview of (2-Methyl-2H-indazol-6-yl)boronic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore its strategic applications, the rationale behind its use in synthesis, and field-proven protocols that ensure reproducible success.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a rigid framework with specific hydrogen bonding capabilities, making it an effective pharmacophore for interacting with various biological targets.[1][2] Compounds containing the indazole moiety exhibit a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1]
(2-Methyl-2H-indazol-6-yl)boronic acid (CAS No. 1001907-57-8) has emerged as a critical reagent for introducing this valuable scaffold into complex molecules.[3][4] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[5][6][7] This guide will delineate the properties, synthesis, and application of this compound, with a focus on the practical execution of its most important chemical transformation.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and handling requirements is fundamental to its effective and safe use in a laboratory setting.
Key Properties
The essential physicochemical data for (2-Methyl-2H-indazol-6-yl)boronic acid are summarized below. This information is critical for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 1001907-57-8 | |
| Molecular Formula | C₈H₉BN₂O₂ | [4] |
| Molecular Weight | 175.98 g/mol | |
| Appearance | White solid or crystalline powder | [4] |
| Melting Point | 105-110 °C | [4] |
| Storage Temperature | 2-8°C, in a dry area | [8] |
| SMILES String | Cn1cc2ccc(cc2n1)B(O)O | |
| InChI Key | JADBVQWCMHPPQA-UHFFFAOYSA-N |
Safety and Handling
(2-Methyl-2H-indazol-6-yl)boronic acid is associated with specific hazards that necessitate careful handling.[9]
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Hazard Classifications : Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), targeting the respiratory system.[8]
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Signal Word : Warning.
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Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
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Precautionary Measures : Use in a well-ventilated area or outdoors.[10] Avoid breathing dust.[10] Wear protective gloves, protective clothing, and eye/face protection.[8][10] In case of contact with eyes, rinse cautiously with water for several minutes.[8][10] If skin irritation occurs, seek medical advice.[10]
Always consult the full Safety Data Sheet (SDS) before use. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[8]
Synthesis Pathway Overview
While various proprietary methods exist, the synthesis of aryl boronic acids like (2-Methyl-2H-indazol-6-yl)boronic acid typically begins with a halogenated precursor, most commonly a bromo-indazole. The general, well-established strategy involves a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis.
Caption: General synthetic workflow for aryl boronic acids.
This pathway is favored for its reliability. The choice of organometallic reagent (e.g., n-butyllithium vs. a Grignard reagent) depends on the functional group tolerance required for other substituents on the molecule. The cryogenic temperatures used during the halogen-metal exchange are critical to prevent side reactions and ensure high regioselectivity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (2-Methyl-2H-indazol-6-yl)boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[5][11] This reaction is a cornerstone of pharmaceutical synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.[6][7]
The Catalytic Cycle: A Mechanistic Overview
The reaction is catalyzed by a Palladium(0) complex. Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality in the Cycle:
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Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-limiting step. The reactivity order is typically I > Br > Cl.
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Transmetalation : The organic group from the activated boronic acid (a boronate complex formed with a base) is transferred to the palladium center.[7] The base is crucial here; it activates the boronic acid, making the organic moiety more nucleophilic and facilitating the transfer.[7]
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Reductive Elimination : The two organic groups on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the coupling of (2-Methyl-2H-indazol-6-yl)boronic acid with a generic aryl bromide.
Objective : To synthesize 6-Aryl-2-methyl-2H-indazole.
Materials :
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(2-Methyl-2H-indazol-6-yl)boronic acid (1.2 equivalents)
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Aryl Bromide (1.0 equivalent)
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Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2-3 mol%)
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Base: K₂CO₃ or Cs₂CO₃ (2.5 - 3.0 equivalents)
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Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 3:1 v/v)
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Inert Gas: Argon or Nitrogen
Experimental Workflow Diagram :
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology :
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Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (e.g., 1.0 mmol), (2-Methyl-2H-indazol-6-yl)boronic acid (1.2 mmol), the chosen base (e.g., K₂CO₃, 2.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
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Inerting : Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen). Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
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Solvent Addition : Add the degassed solvent mixture (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe. Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) further minimizes oxygen. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[11][12]
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Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
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Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
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Aqueous Work-up : Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Aryl-2-methyl-2H-indazole product.
This self-validating protocol incorporates steps (inerting, use of degassed solvents) that are fundamentally designed to protect the integrity of the catalytic system, thereby ensuring a higher probability of success.
Conclusion
(2-Methyl-2H-indazol-6-yl)boronic acid is more than just a chemical reagent; it is a strategic tool for the efficient construction of molecules with high therapeutic potential. Its stability, combined with its predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling, makes it an indispensable building block in the drug discovery pipeline.[4][13] By understanding its properties, handling requirements, and the mechanistic rationale behind its application, researchers can confidently and effectively leverage this compound to accelerate the development of novel indazole-containing therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 6-Bromo-2-methyl-2H-indazole (EVT-467646) | 590417-95-1 [evitachem.com]
- 4. lookchem.com [lookchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. angenechemical.com [angenechemical.com]
- 9. chemical-label.com [chemical-label.com]
- 10. aksci.com [aksci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (2-Methyl-2H-indazol-6-yl)boronic acid | 1001907-57-8 | Benchchem [benchchem.com]
